Cas no 2248353-32-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate
- EN300-6518887
- 2248353-32-2
-
- Inchi: 1S/C21H13NO4/c23-19-16-11-5-6-12-17(16)20(24)22(19)26-21(25)18-13-7-4-10-15(18)14-8-2-1-3-9-14/h1-13H
- InChI Key: JTYPQJAIHONQKC-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC=C1C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 343.08445790g/mol
- Monoisotopic Mass: 343.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518887-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6518887-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6518887-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6518887-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6518887-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6518887-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6518887-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6518887-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate |
2248353-32-2 | 10g |
$3131.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate (CAS No. 2248353-32-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate (CAS No. 2248353-32-2) is a specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure, combining an isoindole-1,3-dione core with a phenylbenzoate ester, makes it a subject of interest for researchers exploring novel drug delivery systems and polymer additives. This article delves into its properties, synthesis, and emerging applications while addressing trending topics like green chemistry and bioavailability enhancement.
Recent studies highlight the growing demand for functionalized isoindole derivatives, driven by their role in developing photostable materials and controlled-release formulations. The CAS No. 2248353-32-2 compound exhibits excellent thermal stability, a critical factor for industries focusing on high-performance coatings and biodegradable polymers. Its ester linkage also offers hydrolytic tunability, aligning with the sustainable chemistry movement—a hot topic in 2024 as regulatory pressures push for eco-friendly alternatives.
From a pharmacological perspective, the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety is known to interact with biological targets, sparking interest in its potential as a prodrug intermediate. Researchers are investigating its ability to improve the solubility of hydrophobic APIs (Active Pharmaceutical Ingredients), a recurring challenge in drug development forums. Computational models suggest that the 2-phenylbenzoate segment could enhance membrane permeability, addressing frequent Google queries like "how to increase drug absorption rates".
Synthetic routes to CAS No. 2248353-32-2 often involve esterification under mild conditions, reflecting the shift toward energy-efficient protocols. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a metric heavily searched by quality control professionals. The compound’s compatibility with click chemistry further expands its utility in bioconjugation, a trending technique for diagnostic reagent design.
Environmental considerations are paramount in modern chemistry. Fortunately, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate demonstrates low ecotoxicity in preliminary assays, resonating with LinkedIn discussions on benign-by-design molecules. Its degradation products align with OECD guidelines, making it a candidate for green patent applications—a niche yet rapidly growing SEO keyword cluster.
In material science, this compound’s fluorescence quenching properties have attracted attention for OLED development, a sector projected to grow at 15% CAGR. Patent databases reveal its use in photoalignment layers for LCDs, answering frequent queries like "advanced materials for flexible displays". The phenylbenzoate group’s planarity contributes to these optical characteristics, underscoring its versatility.
Regulatory landscapes are evolving, and CAS No. 2248353-32-2 currently falls under general industrial chemical classifications. However, its REACH compliance status is frequently updated, a detail meticulously tracked by procurement specialists. Safety Data Sheets (SDS) emphasize standard organic compound handling—ventilation and PPE—topics consistently searched in laboratory safety courses.
Market analysts note rising procurement of this compound by Asian CROs (Contract Research Organizations), correlating with regional investments in small-molecule innovation. Its cost-effectiveness compared to analogous phthalimide derivatives makes it a budget-friendly option for academic labs, addressing the pain point "affordable research chemicals for universities".
Future directions may explore its catalytic applications, particularly in asymmetric synthesis—a hotbed for Nobel Prize predictions. The compound’s chiral centers (when substituted) could enable novel organocatalysis pathways, a subject dominating recent ACS (American Chemical Society) conference agendas.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylbenzoate represents a multifaceted tool for 21st-century chemistry. Its intersection with drug delivery, advanced materials, and sustainability positions it as a compound to watch, offering actionable insights for researchers navigating these dynamic fields.
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